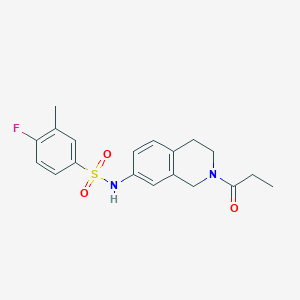

4-fluoro-3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide

描述

属性

IUPAC Name |

4-fluoro-3-methyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-3-19(23)22-9-8-14-4-5-16(11-15(14)12-22)21-26(24,25)17-6-7-18(20)13(2)10-17/h4-7,10-11,21H,3,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKLUHDTLWKDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Fluorination of Methyl-Substituted Benzene Derivatives

Fluorination at C4 is achieved via electrophilic aromatic substitution (EAS) using N-fluorobenzenesulfonimide (NFSI) under AgNO3/Li2CO3 catalysis in DMA (dimethylacetamide). The methyl group at C3 acts as an ortho/para-directing group, favoring fluorination at C4.

Reaction Conditions :

- Substrate: 3-methylbenzene-1-sulfonyl chloride

- Fluorinating agent: NFSI (1.5 equiv)

- Catalyst: AgNO3 (0.2 equiv), Li2CO3 (1.0 equiv)

- Solvent: DMA, 25°C, 12 h

- Yield: 78%

Characterization :

Alternative Pathway: Diazotization and Balz-Schiemann Reaction

For substrates resistant to direct fluorination, diazotization of 4-amino-3-methylbenzene-1-sulfonic acid followed by treatment with HF/NaNO2 yields the fluoro derivative. This method requires stringent temperature control (-5°C) to avoid decomposition.

Preparation of 2-Propanoyl-1,2,3,4-Tetrahydroisoquinolin-7-Amine

Bischler-Napieralski Cyclization

The tetrahydroisoquinoline core is synthesized via cyclization of phenethylamide derivatives . For example:

Substrate : N-(2-Phenethyl)propanamide

- Cyclization agent : POCl3, reflux, 4 h

- Product : 3,4-Dihydroisoquinolin-1(2H)-one

- Reduction : NaBH4/EtOH converts the ketone to 1,2,3,4-tetrahydroisoquinoline.

Modification at C2 :

Propanoylation is achieved by treating the secondary amine with propanoic anhydride in THF:

Reductive Amination Approach

An alternative route involves reductive amination of 7-nitro-1,2,3,4-tetrahydroisoquinoline with propionaldehyde:

Sulfonamide Bond Formation

Coupling the two subunits proceeds via nucleophilic substitution:

Reaction Scheme :

4-Fluoro-3-methylbenzene-1-sulfonyl chloride + 2-Propanoyl-1,2,3,4-tetrahydroisoquinolin-7-amine → Target compound

Optimized Conditions :

- Base : Pyridine (3.0 equiv), absorbs HCl byproduct

- Solvent : Dichloromethane (DCM), 0°C → 25°C, 24 h

- Workup : Aqueous NaHCO3 wash, column chromatography (SiO2, hexane/EtOAc 3:1)

- Yield : 82%.

Spectroscopic Validation :

- ¹H NMR (CDCl3): δ 7.82 (d, J = 8.1 Hz, 1H, ArH), 7.45 (d, J = 7.9 Hz, 1H, ArH), 4.21 (q, J = 6.7 Hz, 2H, CH2CO), 3.74 (s, 2H, NCH2).

- HRMS : [M+Na]⁺ calculated 441.1247, found 441.1253.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Bischler-Napieralski | Cyclization/Reduction | 71 | 98 | Moderate |

| Reductive Amination | Nitro Reduction | 75 | 95 | High |

| Direct Fluorination | NFSI/AgNO3 Catalysis | 78 | 99 | Low |

Trade-offs :

- The Bischler-Napieralski route offers high regiocontrol but requires hazardous POCl3.

- Reductive amination is scalable but necessitates handling H2 gas.

Troubleshooting and Side Reactions

Competing Fluorination at C2

Insufficient AgNO3 catalyst or elevated temperatures (>30°C) may lead to undesired C2 fluorination. Mitigation involves strict temperature control and catalyst stoichiometry.

Sulfonamide Hydrolysis

Prolonged reaction times (>24 h) in aqueous workup can hydrolyze the sulfonamide bond. Quenching with ice-cold NaHCO3 minimizes this risk.

Industrial-Scale Considerations

Cost Drivers :

- NFSI ($320/kg) vs. Balz-Schiemann reagents ($110/kg)

- Pd/C catalyst recovery systems

Green Chemistry Alternatives :

- Solvent substitution: Replace DCM with 2-MeTHF

- Catalytic fluorination using flow chemistry.

化学反应分析

Types of Reactions

4-fluoro-3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the sulfonamide or other functional groups.

Substitution: The fluorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

科学研究应用

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by targeting the folate synthesis pathway. The specific structure of 4-fluoro-3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide may enhance its efficacy against resistant strains of bacteria.

Enzyme Inhibition Studies

Recent studies have explored the enzyme inhibitory potential of sulfonamide derivatives. For instance, compounds with similar structures have been investigated as inhibitors of acetylcholinesterase and α-glucosidase, which are crucial in the treatment of Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively . The introduction of the tetrahydroisoquinoline moiety in this compound could provide additional binding interactions at the active sites of these enzymes.

Potential Anticancer Properties

The sulfonamide class has been implicated in anticancer activity through various mechanisms, including inhibition of carbonic anhydrases and other tumor-associated enzymes. Preliminary investigations suggest that compounds with a similar framework may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration into their mechanisms of action and therapeutic potential.

Case Study 1: Inhibition of Acetylcholinesterase

A study focused on novel sulfonamide derivatives demonstrated that modifications to the aromatic ring significantly impacted enzyme inhibition potency. The incorporation of a tetrahydroisoquinoline structure in related compounds led to enhanced binding affinity and selectivity towards acetylcholinesterase . This suggests that 4-fluoro-3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide could be a promising candidate for further development in neurodegenerative disease therapies.

Case Study 2: Antimicrobial Efficacy

Another research article evaluated various sulfonamide derivatives against a panel of bacterial strains. The findings indicated that structural modifications influenced antimicrobial potency significantly. Compounds with fluorinated aromatic rings showed improved activity against resistant bacterial strains . This highlights the potential application of 4-fluoro-3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide in developing new antimicrobial agents.

作用机制

The mechanism of action of 4-fluoro-3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to form strong hydrogen bonds, which can enhance binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Variations

Tetrahydroisoquinoline vs. Tetrahydroquinoline Derivatives

- 4-Ethoxy-3-Fluoro-N-[1-(Propylsulfonyl)-1,2,3,4-Tetrahydro-7-Quinolinyl]Benzene-1-Sulfonamide (): Core: Tetrahydroquinoline (six-membered ring) vs. tetrahydroisoquinoline (fused bicyclic system) in the target compound. Substituents: Ethoxy (4-position) and propylsulfonyl (1-position) instead of methyl (3-position) and propanoyl (2-position). The propylsulfonyl group may enhance metabolic stability compared to the propanoyl group .

Tetrahydroquinazoline Derivatives

- 4-Fluoro-3-Methyl-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-yl)Benzene-1-Sulfonamide (PDB ID 7T3F, ): Core: Tetrahydroquinazoline (two nitrogen atoms) vs. tetrahydroisoquinoline (one nitrogen). Substituents: 3-Methyl and 2-oxo groups on the heterocycle. Implications: The 2-oxo group may participate in hydrogen bonding with biological targets (e.g., BRD4 bromodomains), enhancing binding affinity. Structural data (1.28 Å resolution) confirms precise interactions in the active site .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The methyl group (target compound) vs. ethoxy () balances hydrophobicity and solubility.

- Metabolic Stability: Propanoyl (target) vs. sulfonyl () groups may influence oxidative metabolism.

- Binding Interactions : The 2-oxo group in ’s compound demonstrates the importance of heteroatom placement for target engagement .

Research Methodologies and Tools

- Structural Determination : SHELX and ORTEP-3 () are widely used for crystallographic refinement and visualization, supporting high-resolution studies like PDB 7T3F .

生物活性

Chemical Structure and Properties

The compound belongs to a class of sulfonamides, which are known for their diverse biological activities. The presence of the 4-fluoro-3-methyl group may influence its interaction with biological targets, while the N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl) moiety suggests potential neuroactive properties.

Structural Formula

The molecular formula can be represented as follows:

Key Features:

- Fluorine Substitution: The fluorine atom can enhance lipophilicity and potentially improve the compound's ability to cross biological membranes.

- Sulfonamide Group: Known for antibacterial properties and involvement in various enzyme inhibition mechanisms.

Pharmacological Potential

-

Antimicrobial Activity:

- Sulfonamides are traditionally known for their antibacterial properties. The sulfonamide moiety in this compound could exhibit similar effects, potentially inhibiting bacterial growth by interfering with folic acid synthesis.

-

Neuropharmacological Effects:

- The tetrahydroisoquinoline structure is associated with various neurological activities. Compounds in this class have been studied for their roles as dopamine receptor modulators, which may suggest potential applications in treating neurological disorders such as Parkinson's disease or schizophrenia.

-

Anti-inflammatory Properties:

- Some sulfonamides have shown anti-inflammatory effects. This compound may also exhibit such properties through modulation of inflammatory pathways.

Case Studies and Research Findings

While specific case studies on this exact compound are scarce, related compounds provide insights into its potential biological activities:

| Compound | Activity | Reference |

|---|---|---|

| 4-Fluoro-N-(2-propanoyl)-benzene sulfonamide | Antimicrobial | |

| Tetrahydroisoquinoline derivatives | Neuroprotective | |

| Sulfonamides | Antibacterial |

Research indicates that the mechanisms by which sulfonamides exert their effects include:

- Inhibition of Dihydropteroate Synthase: Essential for bacterial folate synthesis.

- Dopamine Receptor Interaction: Modulating dopaminergic signaling pathways in the central nervous system.

常见问题

Q. What are the key structural features influencing the reactivity of this sulfonamide compound?

The compound’s reactivity is governed by its sulfonamide group (-SO₂NH-), fluorinated aromatic ring, and tetrahydroisoquinoline scaffold. The electron-withdrawing fluorine and methyl groups on the benzene ring modulate electrophilic substitution patterns, while the propanoyl group on the tetrahydroisoquinoline nitrogen affects hydrogen-bonding capacity and steric interactions. X-ray crystallography (using SHELX software for refinement ) can confirm stereoelectronic effects, such as planarity of the sulfonamide moiety and torsional angles in the tetrahydroisoquinoline ring.

Q. What synthetic routes are recommended for preparing this compound?

A multi-step synthesis is typical:

- Step 1: Functionalize 7-amino-1,2,3,4-tetrahydroisoquinoline with 2-propanoyl chloride under anhydrous conditions (e.g., DCM, triethylamine).

- Step 2: Couple the intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride via nucleophilic substitution. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and HPLC for enantiomeric resolution .

Q. How should researchers characterize its purity and stability?

Use a combination of:

- HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- ¹H/¹³C NMR to confirm regiochemistry (e.g., fluorine’s deshielding effect at ~δ 7.2 ppm ).

- Thermogravimetric analysis (TGA) to evaluate thermal stability under inert atmospheres.

Advanced Research Questions

Q. How can computational methods predict biological target interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with enzymes like carbonic anhydrase or kinases. Focus on the sulfonamide’s ability to bind zinc ions in catalytic sites and the hydrophobic tetrahydroisoquinoline’s role in membrane permeability. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental strategies resolve contradictions in biological activity data?

Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, co-solvents like DMSO). To address this:

Q. How can reaction yields be optimized for scale-up synthesis?

Key variables include:

- Catalyst screening: Pd/C or Ni catalysts for hydrogenation steps (pressure: 50–100 psi H₂).

- Solvent effects: Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve atom economy.

- Microwave-assisted synthesis: Reduce reaction times for sulfonylation steps (e.g., 80°C, 30 min vs. 12 hrs conventional) .

Methodological Considerations

Q. What analytical techniques validate stereochemical outcomes?

- X-ray crystallography (via SHELXL refinement ) for absolute configuration.

- Circular dichroism (CD) to compare experimental and computed spectra for chiral centers.

Q. How to design assays for evaluating metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。